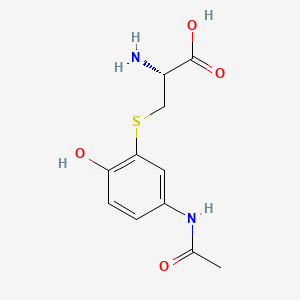

Paracetamol-cysteine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(5-acetamido-2-hydroxyphenyl)sulfanyl-2-aminopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4S/c1-6(14)13-7-2-3-9(15)10(4-7)18-5-8(12)11(16)17/h2-4,8,15H,5,12H2,1H3,(H,13,14)(H,16,17)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLHICPSCVFRWDT-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)O)SCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC(=C(C=C1)O)SC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70201608 | |

| Record name | 3-(Cystein-S-yl)paracetamol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53446-10-9 | |

| Record name | Paracetamol-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53446-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Cystein-S-yl)paracetamol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053446109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Cystein-S-yl)paracetamol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CYSTEINYLACETAMINOPHEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q2X58Y8BP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-(Cystein-S-yl)acetaminophen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

In Vivo Synthesis of Paracetamol-Cysteine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paracetamol (acetaminophen, APAP) is a widely used analgesic and antipyretic drug. While generally safe at therapeutic doses, overdose can lead to severe hepatotoxicity. This toxicity is mediated by the formation of a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). In a healthy individual, NAPQI is detoxified by conjugation with glutathione (GSH). However, in an overdose situation, GSH stores are depleted, leading to the covalent binding of NAPQI to cellular proteins, particularly on cysteine residues. This technical guide provides an in-depth overview of the in vivo synthesis of paracetamol-cysteine conjugates, their significance as biomarkers, and the methodologies used for their detection and quantification.

Metabolic Pathway of Paracetamol

At therapeutic doses, paracetamol is primarily metabolized in the liver through glucuronidation and sulfation, with the resulting conjugates being excreted in the urine[1]. A minor fraction, however, is oxidized by cytochrome P450 enzymes, predominantly CYP2E1, to form the highly reactive and toxic metabolite, NAPQI[1][2].

Under normal physiological conditions, NAPQI is rapidly detoxified by conjugation with the antioxidant glutathione (GSH), a reaction that can occur spontaneously or be catalyzed by glutathione-S-transferases (GSTs)[1][3]. This forms a nontoxic paracetamol-glutathione (APAP-GSH) conjugate. The APAP-GSH conjugate is then further metabolized through a series of enzymatic steps to form this compound (APAP-CYS) and paracetamol-mercapturic acid (APAP-N-acetylcysteine), which are ultimately excreted in the urine.

In cases of paracetamol overdose, the glucuronidation and sulfation pathways become saturated, leading to an increased proportion of the drug being shunted towards the CYP2E1-mediated oxidation pathway and subsequent overproduction of NAPQI. This surge in NAPQI rapidly depletes hepatic GSH stores. Once GSH is depleted, the excess NAPQI covalently binds to the sulfhydryl groups of cysteine residues on cellular proteins, forming paracetamol-protein adducts. These adducts are considered a key initiating event in paracetamol-induced liver injury, leading to mitochondrial dysfunction, oxidative stress, and hepatocellular necrosis.

Signaling Pathway Visualization

The metabolic activation of paracetamol and the subsequent formation of cysteine conjugates can be visualized as follows:

Caption: Metabolic pathway of paracetamol leading to the formation of cysteine conjugates.

This compound Adducts as Biomarkers

The detection of this compound (APAP-CYS) adducts, particularly those bound to proteins, has emerged as a specific and sensitive biomarker for paracetamol exposure and overdose-induced hepatotoxicity. These adducts can be detected in the serum shortly after paracetamol ingestion and persist for several days, offering a longer diagnostic window compared to measuring paracetamol levels alone, which can be undetectable by the time acute liver failure develops.

A concentration threshold of >1.1 nmol/mL (or 1.1 µmol/L) of protein-derived APAP-CYS in serum has been suggested as a marker for paracetamol-induced liver injury in patients with elevated alanine aminotransferase (ALT) levels (>1000 IU/L). However, it is important to note that low levels of APAP-CYS adducts can also be detected in individuals taking therapeutic doses of paracetamol without any evidence of liver injury.

Quantitative Data on this compound Adducts

The concentration of APAP-CYS adducts in serum varies significantly depending on the dosage and duration of paracetamol intake.

| Condition | Subject | Paracetamol Dose | Peak/Median APAP-CYS Concentration | Reference |

| Therapeutic Dosing | Healthy Volunteers | 4 g/day for 10 days | Median: ~0.1 µmol/L | |

| Therapeutic Dosing | Healthy Volunteers | 4 g/day for at least 16 days | Median plateau: 0.1 µmol/L; Max: 1.1 µmol/L | |

| Supratherapeutic Dosing | Patients | >4 g/day for at least 14 days | Measurable levels in 10 out of 12 subjects | |

| Overdose with Hepatotoxicity | Patients | Overdose | >1.1 nmol/mL (in patients with ALT >1000 IU/L) | |

| Overdose with Acute Liver Failure | Patient | Overdose | 10.13 nmol/mL (Day 4), 6.21 nmol/mL (Day 5), 4.90 nmol/mL (Day 6) |

Experimental Protocols

In Vivo Animal Studies

In vivo studies in animal models, typically mice, are crucial for investigating the mechanisms of paracetamol toxicity and the formation of APAP-CYS adducts.

Experimental Workflow

Caption: General workflow for in vivo animal studies of this compound formation.

Example Protocol (Mice):

-

Animals: Male C3H mice are commonly used.

-

Dosing: A hepatotoxic dose of paracetamol (e.g., 300 mg/kg) is administered, typically via intraperitoneal (i.p.) injection.

-

Protective Agents: To study the effect on adduct formation, potential protective agents like N-acetylcysteine (NAC), cysteine, or methionine can be co-administered.

-

Sample Collection: Blood and liver tissue are collected at various time points post-dosing to analyze the time course of adduct formation and liver injury.

-

Analysis: Serum is analyzed for APAP-CYS adducts and liver tissue is processed to measure GSH levels and protein-bound adducts. Liver injury is assessed by measuring serum ALT levels.

Quantification of this compound Adducts in Human Serum

The standard method for quantifying protein-derived APAP-CYS in human serum involves several steps to isolate and measure the adducts.

Analytical Workflow

Caption: Analytical workflow for the quantification of protein-derived APAP-CYS in serum.

Detailed Methodology:

-

Sample Preparation: Serum samples are thawed and a specific volume (e.g., 150-500 µL) is used.

-

Removal of Free Adducts: The serum is passed through a gel filtration column or subjected to dialysis to remove any APAP-CYS not bound to proteins.

-

Protein Digestion: The protein fraction is then incubated with a protease (e.g., at 37°C for 24 hours) to digest the proteins and release the covalently bound APAP-CYS.

-

Extraction: Acetonitrile is added to precipitate the remaining proteins. The sample is centrifuged, and the supernatant containing the released APAP-CYS is collected.

-

Analysis by LC-MS/MS: The extracted sample is analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique provides high sensitivity and specificity for the detection and quantification of APAP-CYS.

-

Chromatographic Separation: A C18 column is typically used for separation.

-

Mass Spectrometry: The analysis is performed in multiple reaction monitoring (MRM) mode, monitoring specific ion transitions for APAP-CYS (e.g., m/z 271 → 140) and an internal standard.

-

-

Quantification: The concentration of APAP-CYS is determined by comparing the peak area to a standard curve prepared with known concentrations of an APAP-CYS standard. The limit of quantification is typically in the low ng/mL or sub-micromolar range.

Conclusion

The in vivo synthesis of this compound is a critical pathway in both the detoxification and the manifestation of toxicity of paracetamol. The formation of APAP-CYS protein adducts serves as a reliable biomarker for paracetamol exposure and is invaluable in the clinical diagnosis and management of paracetamol-induced liver injury. The detailed experimental protocols for the quantification of these adducts provide researchers and clinicians with robust tools to further investigate the mechanisms of paracetamol toxicity and to improve patient outcomes. This guide provides a comprehensive overview of the core principles and methodologies for professionals in the fields of toxicology, pharmacology, and drug development.

References

Biochemical Properties of Paracetamol-Cysteine Adducts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paracetamol (acetaminophen) is one of the most widely used analgesic and antipyretic drugs globally. While generally safe at therapeutic doses, overdose can lead to severe hepatotoxicity, which is a leading cause of acute liver failure in the Western world.[1] The mechanism of this toxicity is not due to paracetamol itself, but rather to its reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[1] Under normal conditions, NAPQI is detoxified by conjugation with glutathione (GSH).[1] However, in cases of overdose, GSH stores are depleted, allowing NAPQI to covalently bind to cellular macromolecules, particularly proteins, at cysteine residues. This binding results in the formation of paracetamol-cysteine adducts, which are considered key initiating events in the cascade of cellular damage that leads to liver cell death. This technical guide provides a comprehensive overview of the biochemical properties of this compound adducts, their role in toxicity, and the methodologies used for their study.

Formation and Metabolism of this compound Adducts

At therapeutic concentrations, the majority of paracetamol is metabolized in the liver via glucuronidation and sulfation, forming non-toxic conjugates that are excreted in the urine. A small fraction, however, is oxidized by cytochrome P450 enzymes (primarily CYP2E1 and CYP3A4) to the highly reactive and electrophilic NAPQI.

NAPQI is a potent electrophile that readily reacts with nucleophilic thiol groups. The primary defense mechanism against NAPQI is its rapid conjugation with the antioxidant glutathione (GSH), a reaction that can occur both spontaneously and be catalyzed by glutathione S-transferases (GSTs). This conjugation forms a stable, non-toxic adduct, 3-(glutathion-S-yl)paracetamol. This initial conjugate is then further metabolized through the mercapturic acid pathway. The glutamyl and glycinyl residues are cleaved by gamma-glutamyltransferase and dipeptidases, respectively, to yield 3-(cystein-S-yl)paracetamol. The cysteine conjugate can then be N-acetylated by N-acetyltransferase to form the final mercapturic acid conjugate, which is readily excreted in the urine.

In the event of a paracetamol overdose, the glucuronidation and sulfation pathways become saturated, shunting a larger proportion of the drug towards the cytochrome P450 system and leading to increased production of NAPQI. This surge in NAPQI production rapidly depletes hepatic GSH stores. Once GSH levels fall below a critical threshold (approximately 70% depletion), NAPQI is free to react with other cellular nucleophiles, most notably the sulfhydryl groups of cysteine residues in cellular proteins. This covalent binding results in the formation of paracetamol-protein adducts, with the 3-(cystein-S-yl)paracetamol moiety being the hallmark of this adduction.

dot

Caption: Paracetamol metabolism pathways.

Role in Hepatotoxicity

The formation of this compound adducts on cellular proteins is a critical initiating event in paracetamol-induced liver injury. The covalent modification of key proteins can lead to their dysfunction and trigger a cascade of downstream events culminating in cell death.

Mitochondrial dysfunction is a central feature of paracetamol hepatotoxicity. A significant portion of NAPQI-protein adducts are formed on mitochondrial proteins. The adduction of these proteins can impair mitochondrial respiration, inhibit ATP synthesis, and lead to the generation of reactive oxygen species (ROS), initiating oxidative stress.

The cellular response to paracetamol-induced stress involves the activation of several signaling pathways, notably the c-Jun N-terminal kinase (JNK) pathway. Oxidative stress activates apoptosis signal-regulating kinase 1 (ASK1), which in turn phosphorylates and activates MKK4 and MKK7, the upstream kinases of JNK. Activated JNK translocates to the mitochondria, where it further exacerbates mitochondrial dysfunction and promotes the mitochondrial permeability transition (MPT), a key event leading to hepatocyte necrosis.

Concurrently, the formation of NAPQI and the resulting oxidative stress can also activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) pathway, a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept at low levels by Keap1-mediated ubiquitination and proteasomal degradation. Electrophiles like NAPQI can react with cysteine residues on Keap1, leading to a conformational change that prevents the ubiquitination of Nrf2. This allows Nrf2 to accumulate and translocate to the nucleus, where it binds to antioxidant response elements (AREs) in the promoter regions of genes encoding antioxidant and detoxification enzymes, such as those involved in glutathione synthesis. However, in the context of a paracetamol overdose, this adaptive response is often insufficient to counteract the overwhelming oxidative stress.

dot

Caption: Key signaling pathways in paracetamol hepatotoxicity.

This compound Adducts as Biomarkers

The detection of this compound adducts in serum or plasma has emerged as a specific and sensitive biomarker for paracetamol-induced liver injury. In clinical settings where the history of paracetamol ingestion is unclear, the measurement of these adducts can be a valuable diagnostic tool. Unlike paracetamol itself, which has a relatively short half-life, protein adducts can be detected in the circulation for several days following an overdose, providing a longer diagnostic window.

Quantitative Data

The concentration of this compound adducts in circulation varies significantly between therapeutic dosing and overdose scenarios.

| Condition | Adduct Concentration Range (nmol/mL) | Reference |

| Therapeutic Dosing (4 g/day ) | 0.1 - 0.4 (mean peak) | |

| Therapeutic Dosing (prolonged) | Median plateau of ~0.1 µmol/L (~0.1 nmol/mL) | |

| Paracetamol Overdose with Toxicity | 0.10 - 27.3 | |

| Threshold for Hepatic Injury (ALT > 1000 IU/L) | > 1.1 | |

| Acute Liver Failure | 11 - 12 |

Experimental Protocols

Synthesis of 3-(cystein-S-yl)paracetamol Standard

The synthesis of a 3-(cystein-S-yl)paracetamol standard is essential for the accurate quantification of this adduct in biological samples. A common method involves the generation of NAPQI followed by its reaction with L-cysteine.

Materials:

-

Paracetamol

-

Acetonitrile

-

Methanol

-

L-cysteine

-

Purified water

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

-

NAPQI Generation: NAPQI can be synthesized by the oxidation of paracetamol. A common method involves the use of an oxidizing agent like lead tetraacetate or electrochemical methods. Due to the instability of NAPQI, it is often generated in situ for immediate reaction.

-

Reaction with L-cysteine: A solution of L-cysteine in a suitable buffer (e.g., phosphate buffer, pH 7.4) is prepared. The freshly generated NAPQI solution is then added dropwise to the L-cysteine solution with constant stirring. The reaction mixture is typically incubated at room temperature for a specified period (e.g., 1-2 hours) to allow for the formation of the adduct.

-

Purification: The resulting solution containing the 3-(cystein-S-yl)paracetamol adduct is then purified. This can be achieved using solid-phase extraction (SPE) to remove unreacted starting materials and byproducts. The SPE cartridge is first conditioned with methanol and then equilibrated with water. The reaction mixture is loaded onto the cartridge, washed with water, and the adduct is then eluted with a solvent of increasing organic strength (e.g., methanol-water mixtures).

-

Further Purification and Characterization: The eluted fractions containing the adduct can be further purified by preparative high-performance liquid chromatography (HPLC). The purity and identity of the synthesized standard should be confirmed using analytical techniques such as HPLC with UV detection, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

dot

Caption: Workflow for the synthesis of the adduct standard.

Quantification of this compound Adducts by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound adducts in biological matrices such as plasma or serum.

Sample Preparation:

-

Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated this compound).

-

Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

HPLC Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 3 µm particle size) is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analyte of interest.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

MS/MS Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. A common transition for this compound is m/z 271 -> 140.

-

Optimization: The collision energy and other MS parameters should be optimized for maximum sensitivity for the specific instrument being used.

Quantification: A calibration curve is generated by spiking known concentrations of the synthesized this compound standard into a blank biological matrix and processing these samples alongside the unknown samples. The concentration of the adduct in the unknown samples is then determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

dot

Caption: Workflow for the analysis of adducts by HPLC-MS/MS.

Conclusion

This compound adducts are critical molecular entities in the study of paracetamol-induced hepatotoxicity. Their formation is a direct consequence of the metabolic activation of paracetamol to the reactive intermediate NAPQI and the subsequent depletion of cellular glutathione stores. The covalent modification of cellular proteins by NAPQI, leading to the formation of these adducts, is a key initiating event in the complex cascade of cellular stress and signaling pathways that result in liver cell death. The ability to accurately synthesize and quantify this compound adducts provides researchers and clinicians with invaluable tools to investigate the mechanisms of paracetamol toxicity, develop novel therapeutic interventions, and diagnose paracetamol-induced liver injury in clinical practice. This guide has provided a comprehensive overview of the biochemical properties of these adducts, their role in hepatotoxicity, and detailed methodologies for their study, serving as a valuable resource for professionals in the fields of toxicology, pharmacology, and drug development.

References

The Role of N-acetyl-p-benzoquinone imine (NAPQI) in the Formation of Paracetamol-Cysteine Adducts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of N-acetyl-p-benzoquinone imine (NAPQI) in the formation of paracetamol-cysteine adducts. Paracetamol (acetaminophen) is a widely used analgesic and antipyretic that is safe at therapeutic doses but can cause severe hepatotoxicity in cases of overdose.[1][2] The formation of these adducts is a key initiating event in the cascade leading to liver damage.[3][4] This document details the biochemical pathways, presents quantitative data on adduct formation, outlines relevant experimental protocols, and provides visual representations of the key processes involved.

Biochemical Pathway of Paracetamol Metabolism and NAPQI Formation

At therapeutic concentrations, paracetamol is primarily metabolized in the liver via two major pathways: glucuronidation and sulfation, which account for the elimination of approximately 52-57% and 30-44% of the drug, respectively.[5] These pathways produce non-toxic, water-soluble conjugates that are readily excreted in the urine.

A minor but critically important metabolic pathway, responsible for metabolizing 5-15% of a therapeutic paracetamol dose, involves oxidation by the cytochrome P450 (CYP) enzyme system. The primary CYP isoenzymes involved in this bioactivation are CYP2E1, CYP1A2, CYP3A4, and to a lesser extent, CYP2D6. This oxidative metabolism converts paracetamol into the highly reactive and electrophilic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).

Under normal physiological conditions, NAPQI is rapidly detoxified through conjugation with the antioxidant glutathione (GSH), a reaction that can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs). This conjugation forms a non-toxic 3-(glutathione-S-yl)-acetaminophen adduct, which is further metabolized to cysteine and mercapturic acid conjugates that are then excreted in the urine.

However, in the event of a paracetamol overdose, the glucuronidation and sulfation pathways become saturated, shunting a larger proportion of the drug down the CYP450 pathway and leading to the excessive production of NAPQI. This surge in NAPQI production rapidly depletes hepatic glutathione stores. Animal studies indicate that hepatotoxicity occurs when intrahepatic glutathione levels fall below 30% of their normal values.

Once glutathione is depleted, the highly reactive NAPQI is free to covalently bind to other nucleophilic macromolecules within the hepatocyte. The primary targets for NAPQI adduction are the sulfhydryl groups of cysteine residues on cellular proteins. This covalent binding forms this compound protein adducts, a critical initiating event in paracetamol-induced hepatotoxicity. The formation of these adducts disrupts normal protein function, leading to mitochondrial dysfunction, oxidative stress, and ultimately, hepatocellular necrosis.

Quantitative Data on this compound Adducts

The quantification of this compound adducts (APAP-CYS) in biological matrices, particularly plasma or serum, serves as a specific biomarker for the formation of NAPQI and the subsequent risk of hepatotoxicity.

| Parameter | Condition | Matrix | Concentration Range | Reference |

| APAP-CYS | Therapeutic Dosing (4g/day for 16 days) | Serum | Median plateau of 0.1 µmol/L; max observed 1.1 µmol/L | |

| APAP-CYS | Acetaminophen Overdose | Human Plasma | 1.0 to 100 ng/mL (Linearity of LC/MS/MS method) | |

| NAPQI-Cysteine Adduct | Acute Swelling Skin Rash (Therapeutic Dosing) | Plasma | 33 pmol/mL | |

| NAPQI-N-acetylcysteine Adduct | Acute Swelling Skin Rash (Therapeutic Dosing) | Plasma | 2.0 pmol/mL | |

| NAPQI-Glutathione Adduct | Acute Swelling Skin Rash (Therapeutic Dosing) | Plasma | 0.13 pmol/mL |

Experimental Protocols

In Vitro Study of NAPQI Interaction with Glutathione Synthetase

This protocol describes an in vitro experiment to investigate the direct interaction of NAPQI with a key enzyme in glutathione synthesis.

Objective: To determine if NAPQI covalently binds to and inhibits glutathione synthetase (GS).

Methodology:

-

Incubation: Recombinant human glutathione synthetase (0.77 µM) is co-incubated with varying concentrations of NAPQI (25-400 µM).

-

Enzyme Activity Assay: The activity of GS is measured following incubation with NAPQI to determine the extent of inhibition.

-

Peptide Mapping and Mass Spectrometry:

-

The GS-NAPQI mixture is subjected to proteolysis (e.g., with trypsin) to generate smaller peptide fragments.

-

The resulting peptides are analyzed by mass spectrometry to identify any fragments that have been modified by the addition of NAPQI.

-

Tandem mass spectrometry (MS/MS) is used to sequence the modified peptides and pinpoint the specific amino acid residue (e.g., cysteine-422) to which NAPQI has covalently bound.

-

-

Computational Docking: Molecular modeling is performed to simulate the interaction between NAPQI and the active site of GS, providing a theoretical basis for the observed covalent bonding.

Quantification of this compound Adducts in Human Plasma by LC-MS/MS

This protocol outlines a sensitive and specific method for the quantification of APAP-CYS in human plasma, a key biomarker for paracetamol overdose and hepatotoxicity.

Objective: To develop and validate a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of APAP-CYS in human plasma.

Methodology:

-

Sample Preparation (Protein Precipitation):

-

Plasma samples are thawed.

-

An internal standard (e.g., acetaminophen-D4) is added to each sample.

-

Proteins are precipitated by adding a solvent such as acetonitrile.

-

Samples are vortexed and then centrifuged to pellet the precipitated proteins.

-

The supernatant, containing APAP-CYS and the internal standard, is collected for analysis.

-

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column (e.g., Protecol P C18, 2.1 mm i.d. x 100 mm, 3 microns) is used for separation.

-

Mobile Phase: A gradient elution is employed using two mobile phases. For example:

-

Mobile Phase A: 2 mM ammonium formate in water with 0.2% formic acid.

-

Mobile Phase B: 2 mM ammonium formate in acetonitrile with 0.2% formic acid.

-

-

The gradient is programmed to ensure adequate separation of APAP-CYS from other plasma components.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) is used, operating in both positive and negative modes.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions:

-

APAP-CYS (Positive Mode): m/z 271 → 140.

-

Acetaminophen-D4 (Internal Standard, Negative Mode): m/z 154 → 111.

-

-

-

Method Validation:

-

The method is validated for linearity, precision, accuracy, limit of detection (LOD), and lower limit of quantification (LLOQ).

-

A typical linear range for this assay is 1.0 to 100 ng/mL, with an LOD of 0.5 ng/mL and an LLOQ of 1.0 ng/mL.

-

Conclusion

The formation of this compound adducts is a direct consequence of the bioactivation of paracetamol to its reactive metabolite, NAPQI. At therapeutic doses, NAPQI is efficiently neutralized by glutathione. However, during an overdose, the depletion of glutathione allows NAPQI to covalently bind to cellular proteins, primarily at cysteine residues. This adduction process is a critical initiating step in the pathogenesis of paracetamol-induced hepatotoxicity. The quantification of these adducts in plasma or serum provides a valuable and specific biomarker for assessing paracetamol exposure and the risk of liver injury. The experimental protocols detailed herein provide a framework for researchers and drug development professionals to investigate the mechanisms of paracetamol toxicity and to evaluate potential therapeutic interventions. A thorough understanding of the role of NAPQI in adduct formation is essential for the development of safer analgesics and improved treatments for paracetamol overdose.

References

- 1. Paracetamol poisoning - Wikipedia [en.wikipedia.org]

- 2. Molecular pathogenesis of acetaminophen-induced liver injury and its treatment options - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of acetaminophen hepatotoxicity and their translation to the human pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Plasma and Liver Acetaminophen-Protein Adduct Levels in Mice after Acetaminophen Treatment: Dose-Response, Mechanisms, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

Paracetamol-Cysteine Adducts: A Definitive Biomarker of Hepatotoxicity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Paracetamol (acetaminophen) is a widely used analgesic and antipyretic. While generally safe at therapeutic doses, overdose can lead to severe hepatotoxicity, a primary cause of acute liver failure. The formation of paracetamol-cysteine (APAP-CYS) adducts, resulting from the covalent binding of a reactive paracetamol metabolite to hepatic proteins, has emerged as a highly specific and sensitive biomarker for paracetamol-induced liver injury. This technical guide provides a comprehensive overview of the role of APAP-CYS as a biomarker, including the biochemical mechanisms of its formation, detailed experimental protocols for its detection and quantification, and a summary of key quantitative data from clinical and preclinical studies. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and mitigate drug-induced liver injury.

Introduction: The Challenge of Paracetamol Hepatotoxicity

Paracetamol is primarily metabolized in the liver through glucuronidation and sulfation.[1][2] However, a small fraction is oxidized by cytochrome P450 enzymes (primarily CYP2E1, CYP1A2, and CYP3A4) to form the highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[3][4][5] Under normal physiological conditions, NAPQI is efficiently detoxified by conjugation with glutathione (GSH). In cases of paracetamol overdose, the glucuronidation and sulfation pathways become saturated, leading to increased NAPQI formation. This depletes hepatic GSH stores, allowing excess NAPQI to bind covalently to cysteine residues on cellular proteins, forming paracetamol-protein adducts. The formation of these adducts is a critical initiating event in the cascade of cellular damage that leads to hepatocyte necrosis and acute liver failure.

The measurement of these paracetamol-protein adducts, specifically the digested product this compound (APAP-CYS), in serum or plasma provides a direct and specific biomarker of paracetamol-induced hepatotoxicity. Unlike traditional liver function tests such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which indicate general liver damage, APAP-CYS is a mechanistic biomarker directly linked to the causative agent.

Biochemical Pathway of this compound Adduct Formation

The metabolic activation of paracetamol and the subsequent formation of protein adducts is a well-characterized pathway. The key steps are outlined below and illustrated in the signaling pathway diagram.

Key Steps:

-

Paracetamol Metabolism: A therapeutic dose of paracetamol is primarily metabolized via glucuronidation and sulfation to non-toxic conjugates that are excreted in the urine.

-

NAPQI Formation: A minor fraction of paracetamol is oxidized by cytochrome P450 enzymes to the reactive metabolite, NAPQI.

-

Glutathione Detoxification: NAPQI is detoxified by conjugation with glutathione (GSH).

-

GSH Depletion in Overdose: In an overdose situation, the primary metabolic pathways are saturated, leading to excessive NAPQI production and depletion of hepatic GSH stores.

-

Protein Adduct Formation: Unbound NAPQI covalently binds to cysteine residues on hepatic proteins, forming paracetamol-protein adducts.

-

Hepatocellular Injury: The formation of these adducts disrupts cellular function, leading to mitochondrial dysfunction, oxidative stress, and ultimately, hepatocyte necrosis.

-

Release into Circulation: Following cell death, these adducted proteins are released into the bloodstream, where they can be detected as APAP-CYS after proteolytic digestion.

Quantitative Data on this compound Adducts

The concentration of APAP-CYS in serum is a key indicator of paracetamol exposure and the extent of liver injury. The following tables summarize quantitative data from various studies, highlighting the differences in adduct levels between therapeutic dosing and overdose scenarios, and the correlation with liver enzymes.

Table 1: Serum this compound (APAP-CYS) Concentrations

| Condition | Mean/Median APAP-CYS Concentration (nmol/mL) | Range (nmol/mL) | Reference |

| Therapeutic Dosing (4 g/day , non-drinkers) | 0.4 (SD 0.20) (peak) | - | |

| Therapeutic Dosing (4 g/day , moderate drinkers) | 0.1 (SD 0.09) (peak) | - | |

| Therapeutic Dosing (4 g/day , chronic alcohol abusers) | 0.3 (SD 0.12) (peak) | - | |

| Therapeutic Dosing (prolonged) | 0.1 (median plateau) | up to 1.1 | |

| Acetaminophen Overdose with Toxicity | Varied Substantially | 0.10 to 27.3 | |

| Acute Liver Failure (Confirmed APAP) | - | >1.1 (in 95% of patients) | |

| Acute Liver Failure (Indeterminate) with elevated APAP-CYS | 9.2 (median) | - |

Table 2: Correlation of APAP-CYS with Liver Injury Markers

| Parameter | Correlation with APAP-CYS | Notes | Reference |

| Alanine Aminotransferase (ALT) > 1000 IU/L | APAP-CYS > 1.1 nmol/mL has 97% sensitivity for hepatotoxicity | In a cohort of acetaminophen overdose patients. | |

| Aspartate Aminotransferase (AST) | Strong correlation (r = 0.779) with peak APAP-CYS | In patients with acetaminophen-induced acute liver failure. | |

| Alanine Aminotransferase (ALT) | Correlation (r = 0.726) with peak APAP-CYS | In patients with acetaminophen-induced acute liver failure. |

Experimental Protocols

The accurate quantification of APAP-CYS is crucial for its use as a biomarker. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for its detection. Enzyme-Linked Immunosorbent Assays (ELISAs) have also been developed for more rapid screening.

HPLC-MS/MS Method for APAP-CYS Quantification in Human Plasma

This protocol is a synthesis of methodologies described in the literature.

Objective: To quantify the concentration of this compound adducts in human plasma.

Materials:

-

Human plasma samples

-

Acetonitrile (ACN), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Ammonium formate

-

Water, LC-MS grade

-

This compound (APAP-CYS) standard

-

Paracetamol-D4 (internal standard, IS)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

HPLC system coupled with a tandem mass spectrometer (e.g., AB Sciex QTRAP 5500)

-

C18 HPLC column (e.g., Protecol P C18, 2.1 mm i.d. × 100 mm, 3 microns)

Procedure:

-

Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add 300 µL of acetonitrile containing the internal standard (Paracetamol-D4).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a clean tube for analysis.

-

-

LC-MS/MS Analysis:

-

HPLC Conditions:

-

Column: Protecol P C18 (2.1 mm i.d. × 100 mm, 3 microns)

-

Mobile Phase A: 2 mM ammonium formate in water with 0.2% formic acid

-

Mobile Phase B: 2 mM ammonium formate in acetonitrile with 0.2% formic acid

-

Gradient: (Example) 5% B for 1 min, ramp to 95% B over 4 min, hold for 1 min, return to 5% B and equilibrate for 2 min.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

Total Run Time: Approximately 7 minutes per sample.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

APAP-CYS (Positive Mode): m/z 271 → 140

-

Paracetamol-D4 (IS, Negative Mode): m/z 154 → 111

-

-

Dwell Time: 150 ms

-

-

-

Quantification:

-

Construct a calibration curve using known concentrations of APAP-CYS standard spiked into blank plasma.

-

Calculate the concentration of APAP-CYS in the unknown samples by interpolating their peak area ratios (analyte/IS) against the calibration curve.

-

ELISA for Paracetamol-Protein Adducts

While less common and often proprietary, ELISA methods offer a high-throughput alternative for screening. The general principle is based on a competitive immunoassay format.

Principle: This assay typically involves the use of antibodies raised against 3-(N-acetyl-L-cystein-S-yl)acetaminophen coupled to a carrier protein. In a competitive format, free APAP-CYS in the sample competes with a labeled APAP-CYS conjugate for binding to a limited amount of antibody. The amount of bound labeled conjugate is inversely proportional to the amount of APAP-CYS in the sample.

General Protocol Outline:

-

Coating: A microtiter plate is coated with an antibody specific for APAP-cysteine.

-

Blocking: Non-specific binding sites are blocked.

-

Competition: Standards or samples are added to the wells along with a known amount of enzyme-labeled APAP-cysteine. They compete for binding to the coated antibody.

-

Washing: Unbound reagents are washed away.

-

Substrate Addition: A chromogenic substrate for the enzyme is added, leading to color development.

-

Stopping Reaction: The reaction is stopped, and the absorbance is read on a plate reader.

-

Calculation: The concentration of APAP-cysteine in the samples is determined by comparing their absorbance to a standard curve.

Conclusion

This compound adducts are a robust and specific biomarker for paracetamol-induced hepatotoxicity. Their detection and quantification provide a direct measure of the bioactivation of paracetamol to its toxic metabolite, NAPQI, and the subsequent covalent binding to hepatic proteins. The concentration of APAP-CYS in serum correlates well with the severity of liver injury, making it a valuable tool in clinical diagnostics, forensic toxicology, and drug development. The HPLC-MS/MS method provides a sensitive and specific means for quantification, while ELISA offers a high-throughput screening alternative. The continued application and refinement of these analytical methods will further enhance our understanding of drug-induced liver injury and aid in the development of safer pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. The molecular mechanisms of acetaminophen-induced hepatotoxicity and its potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactome | NAPQI binds proteins in hepatocytes [reactome.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Acetaminophen-cysteine adducts during therapeutic dosing and following overdose - PubMed [pubmed.ncbi.nlm.nih.gov]

The Toxicokinetics of Paracetamol-Cysteine in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicokinetics of paracetamol-cysteine (APAP-CYS) in animal models. Paracetamol (acetaminophen) is a widely used analgesic and antipyretic that can cause severe hepatotoxicity at supratherapeutic doses. The formation of APAP-CYS adducts, resulting from the covalent binding of the reactive metabolite of paracetamol to proteins, is a key event in the toxicological pathway and serves as a critical biomarker for paracetamol-induced liver injury. This guide details the metabolic activation of paracetamol, the formation and fate of APAP-CYS, and the experimental methodologies used to study these processes in various animal models.

Introduction to this compound Toxicokinetics

At therapeutic doses, paracetamol is primarily metabolized in the liver via glucuronidation and sulfation into non-toxic conjugates that are excreted in the urine.[1] A small fraction of the dose is oxidized by cytochrome P450 enzymes (mainly CYP2E1) to a highly reactive and toxic intermediate, N-acetyl-p-benzoquinone imine (NAPQI).[1][2] Under normal conditions, NAPQI is efficiently detoxified by conjugation with glutathione (GSH).[2] This conjugation reaction leads to the formation of paracetamol-glutathione (APAP-GSH), which is further metabolized to this compound (APAP-CYS) and paracetamol-mercapturic acid (APAP-N-acetylcysteine) before urinary excretion.[3]

In cases of paracetamol overdose, the glucuronidation and sulfation pathways become saturated, leading to an increased shunting of paracetamol through the CYP450 pathway and excessive production of NAPQI. This depletes hepatic GSH stores. Once GSH is depleted, NAPQI covalently binds to cysteine residues on cellular proteins, forming protein adducts. The measurement of these adducts, typically quantified as APAP-CYS after acid or enzymatic hydrolysis of proteins, serves as a specific biomarker of paracetamol bioactivation and toxicity.

Quantitative Data on this compound Formation

While comprehensive pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) specifically for the APAP-CYS adduct in plasma are not extensively reported in a comparative format across different animal models, the available literature provides valuable insights into its formation and excretion.

Table 1: Urinary Excretion of this compound and Mercapturic Acid Conjugates in Animal Models

| Animal Model | Paracetamol Dose | Percentage of Dose Excreted as Cysteine/Mercapturic Acid Conjugates | Reference |

| Dog | 500 mg/kg | ~6% (5% as cysteine, 1% as mercapturic acid) | |

| Rat | Not specified | ~5% | |

| Mouse | 300 mg/kg | Increased with co-administration of cysteine, methionine, or NAC |

Table 2: Time-Dependent Formation of Paracetamol-Protein Adducts (Measured as APAP-CYS) in Mice

| Paracetamol Dose | Time Point | Liver APAP-CYS (nmol/mg protein) | Plasma APAP-CYS (pmol/ml) | Reference |

| 15 mg/kg | 1 h | ~0.05 | Not Detected | |

| 75 mg/kg | 1 h | ~0.2 | ~10 | |

| 150 mg/kg | 1 h | ~0.5 | ~50 | |

| 300 mg/kg | 1 h | ~1.0 | ~200 | |

| 600 mg/kg | 1 h | ~1.5 | ~500 | |

| 300 mg/kg | 2 h | ~1.2 | ~400 | |

| 300 mg/kg | 4 h | ~1.2 | ~800 | |

| 300 mg/kg | 8 h | ~0.8 | ~1200 | |

| 300 mg/kg | 12 h | ~0.5 | ~1500 |

Note: The data in Table 2 are approximate values derived from graphical representations in the cited literature and are intended for comparative purposes.

Experimental Protocols

The quantification of APAP-CYS adducts in biological matrices is a critical aspect of studying paracetamol toxicokinetics. Below are detailed methodologies for key experiments cited in the literature.

Animal Dosing and Sample Collection

-

Animal Models: Commonly used animal models include mice (e.g., C57BL/6), rats (e.g., Sprague-Dawley), and dogs (e.g., Beagle).

-

Dosing: Paracetamol is typically administered orally (gavage) or intraperitoneally at doses ranging from therapeutic (e.g., 15 mg/kg) to toxic (e.g., 300-600 mg/kg in mice).

-

Sample Collection:

-

Blood: Serial blood samples are collected at various time points post-dosing via methods appropriate for the species (e.g., tail vein, retro-orbital sinus, or jugular vein). Plasma or serum is separated by centrifugation.

-

Urine: Urine is collected over a defined period (e.g., 24 hours) using metabolic cages.

-

Tissues: Animals are euthanized at specific time points, and the liver is excised, washed with saline, and snap-frozen in liquid nitrogen or processed immediately.

-

Quantification of this compound Adducts

-

Protein Precipitation: Plasma or tissue homogenate is treated with a precipitating agent like acetonitrile or trichloroacetic acid to separate proteins from small molecules.

-

Washing: The protein pellet is washed multiple times to remove any non-covalently bound paracetamol or its metabolites.

-

Enzymatic Hydrolysis: The washed protein pellet is resuspended in a suitable buffer and digested with a non-specific protease (e.g., pronase) to break down the protein and release the APAP-CYS adduct.

-

Final Precipitation: After digestion, the remaining peptides and enzymes are precipitated, and the supernatant containing APAP-CYS is collected for analysis.

-

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD): This is a sensitive method for the quantification of APAP-CYS. The sample extract is injected into an HPLC system with a C18 column. The separation is achieved using a mobile phase gradient. The eluent is passed through an electrochemical detector, which measures the current generated by the oxidation or reduction of the analyte.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly specific and sensitive method. The sample extract is separated by HPLC, and the eluent is introduced into a mass spectrometer. The parent ion of APAP-CYS is selected and fragmented, and a specific product ion is monitored for quantification. This method allows for very low limits of detection and quantification.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key metabolic pathway of paracetamol leading to the formation of this compound and a typical experimental workflow for a toxicokinetics study.

Caption: Metabolic pathway of paracetamol leading to toxic and non-toxic metabolites.

Caption: Experimental workflow for a this compound toxicokinetics study.

Conclusion

The formation of this compound adducts is a critical event in the cascade leading to paracetamol-induced hepatotoxicity. The quantification of these adducts in various animal models provides a valuable tool for preclinical safety assessment and for understanding the mechanisms of drug-induced liver injury. While comprehensive pharmacokinetic data for the adducts themselves are limited, the existing literature provides a strong foundation for the design and interpretation of toxicokinetic studies. Further research focusing on the detailed pharmacokinetic profiling of APAP-CYS in different animal species would be beneficial for a more complete understanding of its role as a biomarker and its utility in translational research.

References

- 1. Differences in the single-oral-dose pharmacokinetics and urinary excretion of paracetamol and its conjugates between Hong Kong Chinese and Caucasian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acetaminophen Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Circulating acetaminophen metabolites are toxicokinetic biomarkers of acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Signature of Paracetamol-Induced Liver Injury: A Technical Guide to the Structural Characterization of Paracetamol-Protein Adducts

For Immediate Release

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the structural characterization of paracetamol-protein adducts, a critical factor in understanding and mitigating paracetamol-induced hepatotoxicity. This document outlines the mechanisms of adduct formation, details key experimental protocols for their identification and quantification, and presents a consolidated view of the specific protein targets and signaling pathways involved.

Introduction: The Crucial Role of Paracetamol-Protein Adducts in Hepatotoxicity

Paracetamol (acetaminophen) is a widely used analgesic and antipyretic. While safe at therapeutic doses, overdose can lead to severe liver damage.[1] The toxicity of paracetamol is not caused by the drug itself but by its reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[2][3][4] Under normal conditions, NAPQI is detoxified by conjugation with glutathione (GSH). However, in cases of overdose, GSH stores are depleted, allowing NAPQI to covalently bind to cellular proteins, particularly on the sulfhydryl groups of cysteine residues, forming paracetamol-protein adducts.[5] The formation of these adducts is a pivotal event, initiating a cascade of cellular dysfunction, including mitochondrial damage and oxidative stress, ultimately leading to hepatocyte necrosis.

Quantitative Analysis of Paracetamol-Protein Adducts

The quantification of paracetamol-protein adducts, often measured as paracetamol-cysteine (APAP-CYS) following protein digestion, serves as a specific biomarker for paracetamol exposure and the initiation of liver injury. The following tables summarize key quantitative data from various studies.

Table 1: Concentration of Paracetamol-Protein Adducts (APAP-CYS) in Human Serum/Plasma

| Condition | Adduct Concentration (µmol/L) | Reference |

| Therapeutic Dosing (4g/day) | Median plateau of 0.1 µmol/L after 7 days | |

| Therapeutic Dosing (4g/day) | Highest concentration measured: 1.1 µmol/L | |

| Overdose with Acute Liver Failure | > 1.1 µmol/L suggested as a marker of hepatotoxicity | |

| Overdose with Acute Liver Failure | Median peak of 0.14 µmol/L (paracetamol-treated subjects) |

Table 2: Pharmacokinetic Parameters of Paracetamol-Protein Adducts

| Parameter | Value | Species | Reference |

| Elimination Half-Life | 1.72 ± 0.34 days | Human (adults with ALF) | |

| Elimination Half-Life | ~20 hours (apparent) | Human | |

| Peak Adduct Concentration | Correlates with peak aminotransferase concentrations | Human (adults with ALF) |

Experimental Protocols for Adduct Characterization

Accurate characterization of paracetamol-protein adducts relies on robust analytical methodologies. The following sections provide detailed protocols for the most common and effective techniques.

Quantification of this compound (APAP-CYS) Adducts by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of APAP-CYS adducts in biological samples.

3.1.1. Sample Preparation

-

Protein Precipitation: To 100 µL of plasma or serum, add 400 µL of cold acetonitrile to precipitate proteins.

-

Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Removal: Carefully collect the supernatant for analysis of unbound metabolites if desired. The protein pellet contains the adducted proteins.

-

Washing: Wash the protein pellet with methanol to remove any remaining unbound paracetamol or metabolites.

-

Gel Filtration (Optional but Recommended): To ensure complete removal of non-covalently bound APAP-CYS, redissolve the protein pellet and pass it through a gel filtration column.

-

Enzymatic Digestion:

-

Resuspend the protein pellet in a suitable buffer (e.g., 50 mM ammonium bicarbonate).

-

Add a protease, such as pronase or trypsin, at an appropriate enzyme-to-protein ratio (e.g., 1:20 w/w).

-

Incubate the mixture overnight at 37°C to digest the proteins and release the APAP-CYS adducts.

-

-

Final Precipitation and Extraction: After digestion, perform a final protein precipitation with acetonitrile to stop the reaction and pellet any remaining undigested protein. The supernatant, containing the liberated APAP-CYS, is then collected, dried, and reconstituted in a mobile phase-compatible solvent for LC-MS/MS analysis.

3.1.2. LC-MS/MS Analysis

-

Chromatography:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-

Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific mass transitions for APAP-CYS (precursor ion -> product ion) are monitored. A common transition is m/z 271 -> 140.

-

Internal Standard: A stable isotope-labeled internal standard (e.g., APAP-CYS-d5) should be used for accurate quantification.

-

Immunochemical Detection by Western Blot

Western blotting provides a semi-quantitative method to visualize paracetamol-protein adducts.

3.2.1. Sample Preparation

-

Protein Extraction: Homogenize liver tissue or lyse cells in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford assay).

3.2.2. SDS-PAGE and Western Blotting

-

Gel Electrophoresis: Separate the protein lysates (20-50 µg per lane) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for this compound adducts overnight at 4°C.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again several times with TBST.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Identified Protein Targets of Paracetamol Adduction

Proteomic studies have identified numerous cellular proteins that are targets of NAPQI adduction. A significant portion of these are mitochondrial proteins, which explains the profound mitochondrial dysfunction observed in paracetamol toxicity.

Table 3: Selected Protein Targets of Paracetamol Adduction in Liver

| Protein | Cellular Location | Function | Reference |

| ATP synthase subunit alpha, mitochondrial | Mitochondrion | ATP synthesis | |

| Glutamate dehydrogenase 1, mitochondrial | Mitochondrion | Amino acid metabolism | |

| Aldehyde dehydrogenase, mitochondrial | Mitochondrion | Aldehyde metabolism | |

| Selenium-binding protein 1 | Cytosol | Unknown, potential role in detoxification | |

| Glutathione S-transferase Mu 1 | Cytosol | Detoxification | |

| Fructose-bisphosphate aldolase B | Cytosol | Glycolysis/Gluconeogenesis | |

| Malate dehydrogenase, cytoplasmic | Cytosol | Malate-aspartate shuttle | |

| Serum albumin | Blood | Transport | |

| ATP-citrate synthase | Cytosol | Fatty acid synthesis | |

| Betaine-homocysteine S-methyltransferase 1 | Cytosol | Methionine metabolism | |

| Cytochrome P450 2C6/29 | Endoplasmic Reticulum | Xenobiotic metabolism | |

| Glutamine synthetase | Cytosol | Ammonia detoxification | |

| Microsomal glutathione S-transferase 1 | Endoplasmic Reticulum | Detoxification | |

| Thioredoxin | Cytosol | Redox regulation |

Signaling Pathways and Experimental Workflows

The formation of paracetamol-protein adducts triggers a complex signaling cascade leading to cell death. A general workflow for the characterization of these adducts is also presented.

Caption: Signaling pathway of paracetamol-induced hepatotoxicity.

References

- 1. gosset.ai [gosset.ai]

- 2. researchgate.net [researchgate.net]

- 3. Protein Targets of Acetaminophen Covalent Binding in Rat and Mouse Liver Studied by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Paracetamol (acetaminophen) protein adduct concentrations during therapeutic dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acetaminophen protein adducts: A review | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Glutathione Conjugation Pathway of Paracetamol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paracetamol (acetaminophen) is a widely used analgesic and antipyretic drug that is safe at therapeutic doses. However, overdose can lead to severe hepatotoxicity, a process intrinsically linked to the saturation of its primary metabolic pathways and the subsequent increased reliance on the glutathione conjugation pathway. This technical guide provides a comprehensive overview of the biochemical mechanisms underpinning the glutathione conjugation of paracetamol, with a focus on the enzymatic processes, quantitative metabolic data, and the critical role of this pathway in both detoxification and toxicity. Detailed experimental protocols for key assays and visual representations of the involved pathways are included to support researchers and drug development professionals in this field.

Introduction

At therapeutic concentrations, paracetamol is primarily metabolized in the liver via glucuronidation and sulfation, forming non-toxic conjugates that are readily excreted. A minor fraction, however, is oxidized by the cytochrome P450 (CYP) enzyme system to a highly reactive and toxic intermediate, N-acetyl-p-benzoquinone imine (NAPQI). Under normal physiological conditions, NAPQI is efficiently detoxified through conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).

In the event of a paracetamol overdose, the glucuronidation and sulfation pathways become saturated, shunting a larger proportion of the drug towards the CYP-mediated oxidation pathway. This leads to a rapid and substantial increase in NAPQI production, overwhelming the liver's finite glutathione stores. Once glutathione is depleted to a critical level (below 70% of normal), NAPQI is free to bind covalently to cellular macromolecules, particularly mitochondrial proteins. This covalent binding initiates a cascade of events, including oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis and acute liver failure.[1][2][3]

This guide delves into the core aspects of the glutathione conjugation pathway of paracetamol, providing the detailed quantitative data and methodologies essential for advanced research and drug development.

Biochemical Pathway of Paracetamol Metabolism

The metabolism of paracetamol is a complex process involving multiple enzymatic pathways. The ultimate fate of the drug, and its potential for toxicity, is determined by the balance between the major conjugation pathways and the oxidative pathway leading to NAPQI formation.

Major Metabolic Pathways

-

Glucuronidation: This is the primary metabolic route at therapeutic doses, accounting for 50-70% of paracetamol metabolism.[3][4] The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), primarily UGT1A1 and UGT1A6.

-

Sulfation: Accounting for 25-35% of metabolism at therapeutic doses, this pathway is catalyzed by sulfotransferase (SULT) enzymes, including SULT1A1, SULT1A3, and SULT1E1. The sulfation pathway has a lower capacity and becomes saturated at higher doses.

The Oxidative Pathway and NAPQI Formation

A minor but critically important pathway (5-15% at therapeutic doses) involves the oxidation of paracetamol by cytochrome P450 enzymes to form NAPQI. The primary CYP isozymes involved are CYP2E1, CYP1A2, and to a lesser extent, CYP3A4.

Glutathione Conjugation: The Detoxification Route

NAPQI is a highly electrophilic and reactive molecule. Its detoxification is predominantly achieved through conjugation with the sulfhydryl group of glutathione. This reaction can occur spontaneously but is significantly accelerated by glutathione S-transferases (GSTs). The resulting paracetamol-glutathione conjugate is further metabolized to cysteine and mercapturic acid conjugates, which are then excreted in the urine.

Quantitative Data on Paracetamol Metabolism

The following tables summarize key quantitative data related to the enzymes involved in paracetamol metabolism.

Table 1: Percentage of Paracetamol Metabolites at Different Doses

| Dose | Glucuronide Conjugate (%) | Sulfate Conjugate (%) | Glutathione-derived Conjugates (%) | Unchanged Paracetamol (%) | Reference(s) |

| Therapeutic | 50 - 70 | 25 - 35 | 5 - 10 | < 5 | |

| Supratherapeutic (>4 g/day ) | Increased | Saturated/Decreased | Increased | Slightly Increased | |

| Toxic/Overdose | Saturated | Saturated/Decreased | > 15 | ~10 |

Table 2: Kinetic Parameters of Enzymes in Paracetamol Metabolism

| Enzyme | Substrate | Km | Vmax | Catalytic Efficiency (Vmax/Km) | Reference(s) |

| Glucuronidation | |||||

| UGT1A1 | Paracetamol | 6.89 mM | 0.97 mmol/h/kg | 0.14 L/h/kg | |

| Sulfation | |||||

| SULT1A1 | Paracetamol | 0.097 mM | 0.011 mmol/h/kg | 0.11 L/h/kg | |

| Oxidation | |||||

| CYP2E1 | Paracetamol | 680 µM | 330 pmol/min/mg | 0.49 µL/min/mg | |

| CYP1A2 | Paracetamol | 3430 µM | 74 pmol/min/mg | 0.02 µL/min/mg | |

| CYP3A4 | Paracetamol | 280 µM | 130 pmol/min/mg | 0.46 µL/min/mg | |

| Glutathione Conjugation | |||||

| GSTP1 | NAPQI | - | - | Most effective catalyst | |

| GSTT1 | NAPQI | - | - | Intermediate effectiveness | |

| GSTM1 | NAPQI | - | - | Lower effectiveness |

Note: Kinetic parameters can vary depending on the experimental system (e.g., human liver microsomes, recombinant enzymes). The values presented here are indicative.

Table 3: Glutathione Depletion and Hepatotoxicity

| Condition | Observation | Reference(s) |

| Paracetamol Overdose | Hepatic glutathione can be depleted to <30% of normal levels. | |

| Critical Threshold | Hepatotoxicity generally occurs when glutathione levels fall below 70% of normal. | |

| In Vitro (Human Lung Cells) | 0.05-1 mM paracetamol for 1-4 hours resulted in up to 53% GSH depletion. |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the glutathione conjugation pathway of paracetamol.

Measurement of Glutathione S-Transferase (GST) Activity

This spectrophotometric assay is based on the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with glutathione, a reaction catalyzed by GST. The product, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm.

Materials:

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 6.5)

-

Reduced glutathione (GSH) solution (e.g., 100 mM)

-

1-Chloro-2,4-dinitrobenzene (CDNB) solution (e.g., 100 mM in ethanol)

-

Sample (e.g., cell lysate, tissue homogenate)

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes

Procedure:

-

Prepare Assay Cocktail: For each 1 mL of cocktail, mix:

-

980 µL Phosphate buffer (pH 6.5)

-

10 µL of 100 mM GSH

-

10 µL of 100 mM CDNB

-

Mix well. The solution should be freshly prepared.

-

-

Assay:

-

Pipette 900 µL of the assay cocktail into a cuvette.

-

Incubate at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow temperature equilibration.

-

Add 100 µL of sample to the cuvette and mix quickly.

-

Immediately place the cuvette in the spectrophotometer and record the increase in absorbance at 340 nm for several minutes.

-

-

Calculation:

-

Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.

-

Calculate GST activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA340/min) / (ε * l) * (V_total / V_sample)

-

ε (molar extinction coefficient for S-(2,4-dinitrophenyl)glutathione) = 9.6 mM⁻¹ cm⁻¹

-

l (path length of the cuvette) = 1 cm

-

V_total = Total volume in the cuvette (1 mL)

-

V_sample = Volume of the sample added (0.1 mL)

-

-

References

- 1. researchgate.net [researchgate.net]

- 2. A review of the evidence concerning hepatic glutathione depletion and susceptibility to hepatotoxicity after paracetamol overdose - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Quantitative LC/MS/MS analysis of acetaminophen–cysteine adducts (APAP–CYS) and its application in acetaminophen overdose patients | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Paracetamol-Cysteine in Human Plasma by LC-MS/MS

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of paracetamol-cysteine (APAP-CYS) in human plasma. Paracetamol (acetaminophen) is a widely used analgesic and antipyretic. At therapeutic doses, it is primarily metabolized through glucuronidation and sulfation. However, in cases of overdose, these pathways become saturated, leading to an increased metabolism by cytochrome P450 enzymes to the reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). NAPQI is detoxified by conjugation with glutathione (GSH). Depletion of GSH stores allows NAPQI to form adducts with cellular proteins, primarily through cysteine residues, leading to hepatotoxicity. The measurement of APAP-CYS adducts in plasma serves as a crucial biomarker for assessing the extent of toxic bioactivation of paracetamol. This method utilizes a simple protein precipitation for sample preparation followed by UPLC-MS/MS analysis, providing a rapid and reliable tool for clinical and research applications.

Introduction

Paracetamol overdose is a leading cause of acute liver failure.[1][2] The formation of the toxic metabolite NAPQI and its subsequent binding to cysteine residues on proteins is a key event in the mechanism of paracetamol-induced hepatotoxicity.[1][3][4] Direct measurement of NAPQI is challenging due to its high reactivity and short half-life. However, the stable covalent adducts it forms with cysteine residues of proteins, which are subsequently proteolyzed to release this compound (APAP-CYS), can be quantified in circulation. This provides a valuable biomarker for assessing the "toxic dose" of paracetamol and can aid in the management of overdose patients.

This application note details a validated LC-MS/MS method for the determination of APAP-CYS in human plasma, offering high sensitivity and specificity. The method is suitable for therapeutic drug monitoring, toxicological screening, and research studies investigating the mechanisms of drug-induced liver injury.

Experimental Protocols

Materials and Reagents

-

This compound (APAP-CYS) reference standard

-

Acetaminophen-D4 (Internal Standard, IS)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Ultrapure water

-

Human plasma (drug-free)

Sample Preparation

A simple protein precipitation method is employed for the extraction of APAP-CYS and the internal standard from plasma samples.

-

Allow plasma samples to thaw to room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (Acetaminophen-D4).

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a UPLC system coupled to a triple quadrupole mass spectrometer.

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | ProteCol P C18 (2.1 mm i.d. x 100 mm, 3 µm) |

| Mobile Phase A | 2 mM Ammonium formate in water with 0.2% formic acid |

| Mobile Phase B | 2 mM Ammonium formate in acetonitrile with 0.2% formic acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Run Time | 7 minutes |

| Gradient | A linear gradient can be optimized for the separation of the analyte and internal standard. |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ion Source | Electrospray Ionization (ESI) |

| Polarity | Positive for APAP-CYS, Negative for Acetaminophen-D4 (with polarity switching) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (APAP-CYS) | m/z 271 → 140 |

| MRM Transition (Acetaminophen-D4) | m/z 154 → 111 |

| Desolvation Gas Flow | 1000 L/h |

| Cone Gas Flow | 150 L/h |

Quantitative Data Summary

The developed method demonstrates good linearity, precision, and accuracy for the quantification of APAP-CYS in human plasma.

| Parameter | Result |

| Linearity Range | 1.0 - 100 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Intra-batch Precision (%RSD) | 0.28 - 5.30% |

| Inter-batch Precision (%RSD) | 0.28 - 5.30% |

| Accuracy (% Recovery) | 87.0 - 113% |

Visualizations

Paracetamol Metabolism and Adduct Formation

The following diagram illustrates the metabolic pathways of paracetamol, leading to the formation of the toxic metabolite NAPQI and its subsequent conjugation with cysteine to form APAP-CYS.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Determination of paracetamol and its metabolites via LC-MS/MS in dried blood volumetric absorptive microsamples: A tool for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

Application Note: Quantification of Paracetamol-Protein Adducts by HPLC with Electrochemical Detection

Abstract

Paracetamol (acetaminophen) is a widely used analgesic and antipyretic drug. At therapeutic doses, it is safely metabolized; however, in cases of overdose, a toxic metabolic cascade is initiated. A minor fraction of paracetamol is oxidized by cytochrome P450 enzymes to a highly reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI).[1][2] Under normal conditions, NAPQI is detoxified by conjugation with glutathione (GSH).[3] During an overdose, GSH stores are depleted, leading to the covalent binding of NAPQI to cellular proteins, particularly on cysteine residues, forming paracetamol-protein adducts (PPA).[2] These adducts, specifically the 3-(cystein-S-yl)acetaminophen conjugate (APAP-CYS), serve as specific and reliable biomarkers for paracetamol-induced hepatotoxicity.[4] This application note details a robust and sensitive method for the quantification of APAP-CYS in biological matrices, such as serum and liver homogenates, using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

Introduction

The measurement of paracetamol-protein adducts is crucial in clinical toxicology for diagnosing paracetamol overdose, especially in patients with hepatotoxicity of unknown origin. HPLC with electrochemical detection offers a highly sensitive and specific method for quantifying the APAP-CYS adduct after its release from proteins by proteolytic digestion. The electrochemical detector is particularly well-suited for this analysis as the phenolic hydroxyl group of the paracetamol moiety is readily oxidized, providing a strong and selective signal. This method has been successfully applied in both preclinical research and clinical diagnostics to correlate adduct levels with the severity of liver injury.

Metabolic Pathway of Paracetamol Adduct Formation